molecular formula C8H11N3O B2784979 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one CAS No. 2031258-47-4

1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one

Cat. No.: B2784979
CAS No.: 2031258-47-4
M. Wt: 165.196
InChI Key: AGMHCVOHWXOOCA-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one is a heterocyclic compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and an azetidinone ring at position 5

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or azetidinone rings are replaced with other groups.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-5-7(10(2)9-6)11-4-3-8(11)12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMHCVOHWXOOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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